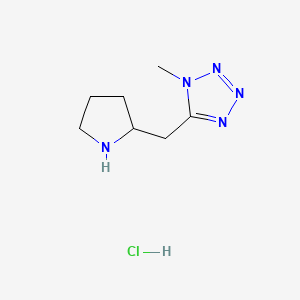
2-(2-isocyanatoethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isocyanatoethyl)furan is a furan derivative. Furan is a heterocyclic organic compound, typically represented by the formula C4H4O . This colorless, volatile liquid has a distinctively sweet, ether-like odor and is highly flammable . As an essential compound in the chemical industry, it forms the basis for a variety of derivative compounds with a range of uses .
Molecular Structure Analysis
Furan consists of a five-membered aromatic ring, featuring four carbon atoms and one oxygen atom . Its structure incorporates two π bonds and a ring of 10 π electrons, which grant the molecule aromatic properties . The presence of the oxygen atom in the ring structure creates a polarity in the molecule, which consequently affects its chemical behavior .Physical And Chemical Properties Analysis
Furan is a colorless, volatile liquid with a distinctively sweet, ether-like odor . It is highly flammable . The specific physical and chemical properties of this compound are not provided in the search results.Wissenschaftliche Forschungsanwendungen
2-(2-isocyanatoethyl)furan has been studied extensively in scientific research, particularly in the fields of polymer science and organic chemistry. It has been used to synthesize polyurethanes and polyureas, and as a reagent for the synthesis of polyurethanes and polyureas. It has also been used to study the mechanism of action of polyurethanes, and to investigate the structure-property relationships of polyurethanes. Additionally, this compound has been used to study the structure and stability of polyurethane elastomers, and to investigate the curing of epoxy resins.
Wirkmechanismus
The mechanism of action of 2-(2-isocyanatoethyl)furan is the formation of an isocyanate group, which is a reactive species that can react with primary and secondary amines, alcohols, and carboxylic acids. The isocyanate group can also react with hydroxyl groups in the presence of a catalyst, such as an acid or base, to form a urethane linkage. This urethane linkage is the primary building block of polyurethanes, and is responsible for the properties of the polymer.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic when administered orally in animal studies, and it has been found to be non-irritating to the skin and eyes. Additionally, this compound has been found to be non-mutagenic, meaning that it does not cause mutations in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-isocyanatoethyl)furan in laboratory experiments include its low cost, its low toxicity, and its ability to form strong, durable polyurethane bonds. Additionally, this compound is easy to handle and store, and it has a high reactivity, which makes it ideal for a variety of applications. However, there are some limitations to using this compound in laboratory experiments, including its low solubility in water and its tendency to form unstable polyurethanes.
Zukünftige Richtungen
Future research on 2-(2-isocyanatoethyl)furan could focus on further elucidating its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research could be done to explore new applications for this compound, such as its use as a corrosion inhibitor, or as a stabilizer in polyurethane foam. Furthermore, research could be done to explore the use of this compound in the production of other polymers, such as polyamides and polyesters. Finally, research could be done to explore the use of this compound in the synthesis of novel materials, such as nanomaterials and biomaterials.
Synthesemethoden
2-(2-isocyanatoethyl)furan can be synthesized by the reaction of ethylene oxide and 2-furanmethanamine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 80 and 120°C. The reaction produces an intermediate, 2-isocyanatoethyl-2-furanmethanamine, which can be isolated and purified by distillation. The intermediate can then be reacted with an acid, such as hydrochloric acid, to form this compound.
Safety and Hazards
Furan is known to be hepatotoxic and possibly carcinogenic, with exposure potentially leading to serious health issues . It is considered a Hazardous Air Pollutant (HAP) under the Clean Air Act, due to its potential to cause harm to human health and the environment . The specific safety and hazards associated with 2-(2-isocyanatoethyl)furan are not detailed in the search results.
Eigenschaften
IUPAC Name |
2-(2-isocyanatoethyl)furan |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQRODWUYTXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

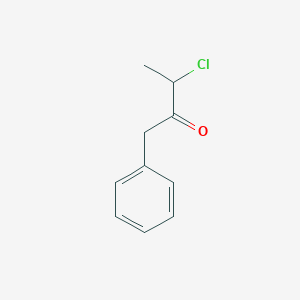
![N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B6141875.png)


![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)
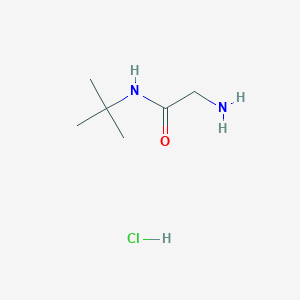

![ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B6141913.png)
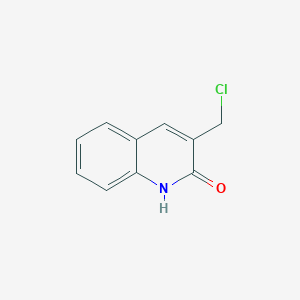
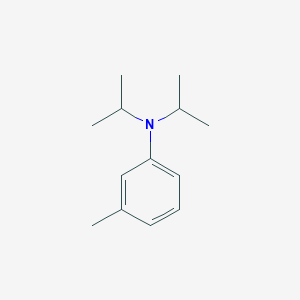
![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)

![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)
